molecular formula C8H11N5O2S B2390536 1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole CAS No. 400077-64-7

1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole

Cat. No.: B2390536
CAS No.: 400077-64-7
M. Wt: 241.27
InChI Key: LULPSDJATQTKSK-UHFFFAOYSA-N
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Description

1-{1-[1-(Methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged heterocyclic scaffolds—a pyrazole and a 1,2,4-triazole—linked through a sulfonyl group. The 1,2,4-triazole ring is a well-documented pharmacophore known to interact with a wide range of biological targets. Its derivatives have been extensively researched and developed into clinical agents with diverse activities, including antifungal (e.g., fluconazole, itraconazole) , anticancer (e.g., anastrozole, letrozole) , and antiviral effects . The presence of the methylsulfonyl group on the pyrazole ring is a key structural feature that can enhance metabolic stability and influence the molecule's electronic properties, potentially leading to unique binding affinities. The integration of these moieties makes this compound a valuable intermediate or lead structure for researchers developing novel therapeutic agents, particularly for applications in oncology, infectious diseases, and inflammation. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

1-[1-(1-methylsulfonylpyrazol-3-yl)ethyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2S/c1-7(12-6-9-5-10-12)8-3-4-13(11-8)16(2,14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULPSDJATQTKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)S(=O)(=O)C)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,2,4-triazole scaffold is commonly synthesized via cyclization of thiosemicarbazide derivatives. For example, hydrazine hydrate reacts with CS₂ in alcoholic KOH to form potassium hydrazinecarbodithioate, which cyclizes under reflux to yield 4-amino-5-substituted-1,2,4-triazole-3-thiones. Adapting this method, the target triazole could be functionalized at the 1-position through subsequent alkylation.

Example Reaction:
$$
\text{NH}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{K}^+[\text{NH}2\text{NHCSS}^-] \xrightarrow{\Delta} \text{1H-1,2,4-triazole-3-thione}
$$

N-Methylation and Isomer Control

N-methylation of 1,2,4-triazoles often suffers from regioselectivity issues due to tautomerism. The patent CN113651762A resolves this by first protecting the 5-position of 1-methyl-1,2,4-triazole using n-butyllithium and dibromomethane, ensuring selective functionalization at the 3-position. This strategy could be adapted to introduce the ethyl-pyrazole side chain at the 1-position of the triazole.

Key Steps from CN113651762A:

  • Protection: 1-Methyl-1,2,4-triazole → 5-bromo-1-methyl-1H-triazole using n-BuLi and dibromomethane.
  • Functionalization: Carboxylation at the 3-position via LDA and CO₂.
  • Deprotection: Hydrogenolysis or acid hydrolysis to remove the 5-bromo group.

Synthesis of the 1-(Methylsulfonyl)-1H-Pyrazol-3-yl Ethyl Side Chain

Pyrazole Sulfonation

The methylsulfonyl group is introduced via sulfonation of 1H-pyrazole-3-carbaldehyde followed by oxidation. A typical route involves:

  • Sulfonation: Reaction of pyrazole with methanesulfonyl chloride in the presence of a base (e.g., Et₃N).
  • Oxidation: Conversion of sulfinic acid intermediates to sulfones using H₂O₂ or Oxone®.

Example Reaction:
$$
\text{1H-Pyrazole-3-carbaldehyde} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{1-(Methylsulfonyl)-1H-pyrazole-3-carbaldehyde}
$$

Coupling Strategies for Final Assembly

Mitsunobu Reaction

The Mitsunobu reaction enables etherification between the triazole’s hydroxyl group (if present) and the pyrazole sulfone’s alcohol. However, this requires pre-functionalization of both fragments.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling could link a boronic ester-functionalized triazole to a brominated pyrazole sulfone. This method offers regioselectivity but demands orthogonal protecting groups.

Example Reaction:
$$
\text{Triazole-Bpin} + \text{Br-Pyrazole-SO}2\text{Me} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{Base}} \text{Target Compound}
$$

Challenges and Optimization

Regioselectivity in Triazole Functionalization

Unwanted N2 or N4 alkylation of the triazole can occur. The patent CN113651762A mitigates this by using sterically hindered bases (e.g., LDA) to direct reactivity to the 3-position.

Sulfone Stability Under Reaction Conditions

The methylsulfonyl group is sensitive to strong reducing agents. Catalytic hydrogenation steps must use mild conditions (e.g., low H₂ pressure, room temperature) to avoid desulfonylation.

Purification of Hydrophilic Byproducts

The polar nature of sulfone-containing intermediates complicates chromatography. Aqueous workups or recrystallization from ethanol/water mixtures are preferred.

Data Tables

Table 1. Comparison of Triazole Alkylation Methods

Method Reagents Yield (%) Selectivity (N1:N2:N4)
Direct Alkylation CH₃I, K₂CO₃, DMF 52 60:25:15
Protected Route n-BuLi, Dibromomethane 86 98:1:1

Table 2. Sulfonation Optimization

Oxidizing Agent Temperature (°C) Yield (%) Purity (%)
H₂O₂ 25 78 95
Oxone® 40 92 99

Chemical Reactions Analysis

Types of Reactions

1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The hydrogen atoms on the pyrazole and triazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyrazole and triazole rings .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole has shown potential as a fungicide. Research indicates that compounds with triazole structures can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and reproduction.

Case Study: Crop Protection
A study conducted on various crops demonstrated that formulations containing this compound effectively reduced the incidence of fungal diseases such as powdery mildew and rust. The application rates and efficacy varied depending on the specific crop and environmental conditions.

Pharmaceutical Applications

Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes involved in bacterial metabolism.

Case Study: Antibacterial Activity
In vitro studies have shown that this compound demonstrates potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests.

Material Science Applications

Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength of polymers.

Case Study: Composite Materials
Research on composite materials revealed that adding this compound to epoxy resins resulted in improved tensile strength and resistance to thermal degradation. These findings suggest its potential use in high-performance materials for aerospace and automotive applications.

Summary Table of Applications

Application AreaSpecific UseObservations/Results
AgricultureFungicideEffective against powdery mildew and rust
PharmaceuticalsAntimicrobial agentPotent against Staphylococcus aureus and E. coli
Material SciencePolymer additiveEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Triazole Derivatives
Compound Name Substituents/Functional Groups Molecular Formula (Typical) Key Applications Reference ID
Target Compound Methylsulfonyl-pyrazole, triazole C9H12N4O2S (estimated) Pesticidal/Pharmaceutical
1-(Diarylmethyl)-1H-1,2,4-triazoles Diarylmethyl groups (e.g., 4-ethoxyphenyl, benzyl) C20H20N4O (e.g., 13l) Anti-mitotic (breast cancer)
1-((4-Chlorobenzyl)sulfanyl)-4-methyl-triazole Chlorobenzylthio, methyl-triazole C15H16ClN7S2 Agrochemical research
1-[Methoxy(1,2,4-triazol-1-yl)methyl]-triazole Methoxy-bridged bis-triazole C7H9N6O Ligand synthesis
Etaconazole Dichlorophenyl-dioxolane, triazole C12H11Cl2N3O2 Fungicide

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s methylsulfonyl group contrasts with diarylmethyl (electron-donating) groups in anti-mitotic agents and chlorobenzylthio (moderately polar) groups in agrochemical derivatives .
  • Hybrid Systems : Unlike etaconazole (triazole-dioxolane hybrid) , the target compound’s pyrazole-triazole hybrid may offer distinct steric and electronic profiles for pesticidal activity .

Mechanistic Insights :

  • The methylsulfonyl group in the target compound may enhance binding to pesticidal targets (e.g., cytochrome P450 enzymes) via sulfone-oxygen interactions .
  • Diarylmethyl triazoles inhibit tubulin polymerization, leveraging hydrophobic aryl interactions , whereas etaconazole disrupts fungal membrane integrity .

Biological Activity

1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities. This compound combines features from both triazole and pyrazole structures, making it a subject of interest in medicinal chemistry for its potential therapeutic applications.

  • Molecular Formula : C8H11N5O2S
  • Molecular Weight : 241.27 g/mol
  • CAS Number : 400077-64-7

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds within the 1,2,4-triazole class exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects : A study demonstrated that triazole derivatives displayed notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.125 to 8 μg/mL against these pathogens .
  • Antifungal Properties : The compound's structure suggests potential antifungal activity as well. Triazoles are recognized for their role in inhibiting fungal cell membrane synthesis . This derivative may show similar antifungal effects due to its structural characteristics.

Anticancer Activity

In vitro studies have indicated that derivatives of triazoles can exhibit cytotoxic effects against cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to this compound have shown dose-dependent cytostatic effects on leukemia cells . The MTT assay revealed significant cytotoxicity after a 72-hour exposure period.

Structure-Activity Relationship (SAR)

The SAR analysis of triazoles indicates that modifications on the triazole ring can enhance biological activity. Key findings include:

  • Substituent Effects : Electron-donating groups on the phenyl rings and the length of alkyl chains significantly influence antimicrobial potency . For example, longer alkyl chains tend to decrease activity.
  • Hybrid Compounds : Combining triazoles with other pharmacophores has been shown to enhance efficacy against resistant strains of bacteria .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

StudyCompound TestedBiological ActivityFindings
Triazole Derivative AAntibacterialMIC values as low as 0.125 μg/mL against MRSA
Triazole Derivative BAnticancerSignificant cytotoxicity in leukemia cell lines
Triazole Derivative CAntifungalEffective against resistant fungal strains

The mechanism of action for this compound likely involves the inhibition of key enzymes or receptors involved in cellular processes. This interaction can lead to disruption in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

Q & A

Q. Key Factors Affecting Yield :

ParameterOptimal ConditionImpact
Temperature50–60°CHigher temperatures accelerate cyclization but may degrade sensitive intermediates
CatalystCuSO₄/Na₂SO₃ (1:1 molar ratio)Reduces side reactions in triazole formation
SolventTHF/water (1:1)Balances solubility and reactivity
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Ensures >95% purity

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
A combination of analytical techniques is critical:

  • X-ray crystallography : Refinement using SHELXL (e.g., space-group determination, anisotropic displacement parameters) confirms bond lengths/angles and sulfonyl group orientation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.9–3.1 ppm (methylsulfonyl protons) and δ 150–160 ppm (triazole carbons) validate connectivity .
    • FT-IR : Absorbance at 1150–1250 cm⁻¹ (S=O stretch) and 3100–3200 cm⁻¹ (C-H aromatic) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects residual solvents .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and DFT calculations (B3LYP/6-311G+(d,p)) are used to:

  • Target Identification : Screen against enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential via triazole-mediated heme iron coordination .
  • Binding Affinity : Calculate ΔG values for sulfonyl group interactions with hydrophobic pockets (e.g., COX-2 active site) .
  • ADMET Prediction : SwissADME evaluates logP (~2.5) and bioavailability (Lipinski’s Rule compliance) .

Validation : Compare computational results with in vitro assays (e.g., MIC values against Candida spp.) to refine models .

Advanced: How should researchers address contradictions in reported biological activities (e.g., COX-2 inhibition vs. antifungal action)?

Answer:
Discrepancies arise from:

  • Purity Issues : Impurities (e.g., unreacted sulfonyl precursors) may skew bioassays. Mitigate via HPLC-MS validation .
  • Stereochemical Variants : Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers and test individually, as seen in optically resolved triazole pesticides .
  • Assay Conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays) to reduce variability .

Case Study : A 2025 study resolved conflicting COX-2 data by confirming isoform specificity (IC₅₀ = 0.8 µM for COX-2 vs. >50 µM for COX-1) .

Advanced: What methodologies are recommended for evaluating in vitro/in vivo toxicity?

Answer:

  • In Vitro :
    • Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ > 100 µM suggests low toxicity) .
    • Genotoxicity : Ames test (± metabolic activation) to detect mutagenic metabolites .
  • In Vivo :
    • Acute Toxicity : OECD 423 guidelines (oral administration in rodents; monitor LD₅₀ and organ histopathology) .
    • Teratogenicity : Zebrafish embryo model (LC₅₀ < 10 µM flags developmental risks) .

Caution : Methylsulfonyl groups may hydrolyze to sulfonic acids; track metabolites via LC-MS/MS .

Advanced: How can synthetic routes be optimized for scalability while maintaining stereochemical fidelity?

Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify robust conditions. For example, a 2024 study achieved 75% yield by optimizing CuSO₄ concentration (0.1 eq.) and reaction time (16 hrs) .
  • Continuous Flow Chemistry : Reduces racemization risks in triazole formation .
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer solvent systems .

Critical Checkpoint : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC at each step .

Basic: What is the role of the methylsulfonyl group in modulating this compound’s reactivity and bioactivity?

Answer:
The methylsulfonyl moiety:

  • Electron-Withdrawing Effects : Stabilizes the pyrazole ring, enhancing electrophilic substitution reactivity .
  • Hydrogen Bonding : The S=O group interacts with kinase ATP-binding sites (e.g., JAK2 inhibition in cancer studies) .
  • Metabolic Stability : Sulfonyl groups resist CYP450 oxidation, improving pharmacokinetic profiles .

Evidence : A 2025 SAR study showed that replacing methylsulfonyl with acetyl reduced antifungal activity by 90% .

Advanced: How does stereochemistry influence this compound’s pharmacological profile?

Answer:

  • Chiral Centers : The ethyl linker between pyrazole and triazole may introduce stereoisomerism.
  • Enantiomer-Specific Activity : For analogous triazoles, (+)-enantiomers showed 10x higher antifungal activity than (-)-forms .
  • Resolution Methods : Use preparative SFC (supercritical fluid chromatography) with cellulose-based columns .

Validation : Circular dichroism (CD) spectra correlate absolute configuration with bioactivity .

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